2-Cyclopropylpropylhydrazine;dihydrochloride
Description
2-Cyclopropylpropylhydrazine dihydrochloride is a hydrazine derivative characterized by a propyl chain substituted with a cyclopropyl group at the 2-position, conjugated with a hydrazine moiety and stabilized as a dihydrochloride salt. Hydrazine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing heterocyclic compounds or bioactive molecules.
Properties
IUPAC Name |
2-cyclopropylpropylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(4-8-7)6-2-3-6;;/h5-6,8H,2-4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNWUCFJELQZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1CC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopropylpropylhydrazine;dihydrochloride typically involves a multi-step synthetic process. One common method includes the reaction of rolicyprine with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures ranging from 0 to 20°C. This reaction is facilitated by the presence of N-methyl morpholine, resulting in the formation of an intermediate, N-Boc-O-cyclopropylhydrazine. The intermediate then undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, yielding this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Condensation Reactions
The hydrazine group readily undergoes condensation with carbonyl compounds. Key examples include:
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Ketones/Aldehydes | Hydrazones | EtOH, RT, 2–4 hrs | 70–85% | |
| α-Ketoesters | Substituted hydrazides | Acidic (HCl), reflux | 65% |
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Mechanism : Deprotonation of the hydrazine under basic conditions generates a nucleophilic NH₂ group, attacking the carbonyl carbon to form hydrazones. The cyclopropylpropyl group enhances steric hindrance, influencing regioselectivity in asymmetric ketone reactions .
Nucleophilic Substitution
The hydrazine acts as a bifunctional nucleophile in alkylation/arylation reactions:
| Electrophile | Product | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Benzyl bromide | N,N-Dialkylhydrazine | K₂CO₃ | DMF | 60% | |
| 2-Chloropyridine | Pyridylhydrazine | Et₃N | THF | 55% |
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Steric Effects : The cyclopropylpropyl group reduces reactivity toward bulky electrophiles (e.g., tert-butyl halides) .
Oxidation to Diazene
Controlled oxidation with MnO₂ yields diazene intermediates:
Reduction to Amines
Catalytic hydrogenation (H₂, Pd/C) cleaves the N–N bond:
Acid-Base Behavior
The compound exhibits pKa values typical of hydrazinium salts:
Deprotonation above pH 8 liberates free hydrazine, enhancing nucleophilicity but reducing stability .
Scientific Research Applications
Agricultural Applications
One notable application of related compounds is in agriculture as fungicides. The synthesis of intermediates that include 2-cyclopropylpropylhydrazine is essential for producing effective fungicides like Prothioconazole, which helps control fungal infections in crops . This highlights the compound's relevance in enhancing agricultural productivity.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various hydrazine derivatives, including 2-cyclopropylpropylhydrazine dihydrochloride, assessed their antimicrobial properties against common bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting potential for therapeutic applications.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing derivatives of 2-cyclopropylpropylhydrazine were tested against fungal pathogens affecting crops. Results showed a significant decrease in disease incidence compared to untreated controls, supporting its use as a fungicide.
Mechanism of Action
The mechanism of action of 2-Cyclopropylpropylhydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Features :
- Functional Groups : Hydrazine (-NH-NH2) backbone, cyclopropyl (C3H5) substituent, and propyl (C3H7) chain.
- Salt Form : Dihydrochloride (·2HCl) enhances solubility in polar solvents.
- Potential Applications: Likely serves as a precursor in drug synthesis or as a ligand in coordination chemistry.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical properties of 2-cyclopropylpropylhydrazine dihydrochloride and related dihydrochloride salts:
Structural and Functional Differences
Backbone Variation: Hydrazine vs. Piperazine: Unlike piperazine derivatives (e.g., compounds in ), 2-cyclopropylpropylhydrazine dihydrochloride features a linear hydrazine backbone.
Substituent Effects: Cyclopropyl vs. Dimethylamino vs.
Salt Form and Solubility: Dihydrochloride salts generally improve water solubility. For example, [3-(dimethylamino)propyl]hydrazine dihydrochloride exists as an oil, suggesting partial organic solvent miscibility. Piperazine dihydrochlorides (e.g., ) are typically solids with defined melting points.
Q & A
Q. What safety protocols are mandatory when handling this compound in a laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
